(S)-2-Amino-3-biphenyl-3-yl-propionic acid

Description

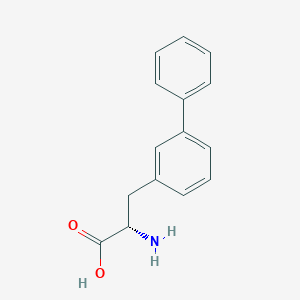

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid

Foreword: The Significance of Chiral Non-proteinogenic Amino Acids

(S)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, represents a class of chiral building blocks of paramount importance in contemporary drug discovery and development. The incorporation of such unnatural amino acids into peptide-based therapeutics or as standalone pharmacophores can significantly enhance biological activity, metabolic stability, and conformational rigidity. The biphenyl moiety, in particular, offers a versatile scaffold for modulating protein-protein interactions and exploring hydrophobic binding pockets. This guide provides a comprehensive overview of the synthetic pathways leading to the enantiomerically pure (S)-enantiomer of 3-biphenylalanine, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of various synthetic strategies, providing not just procedural details but also the rationale behind the selection of reagents and reaction conditions, thereby empowering the reader to adapt and troubleshoot these methodologies.

Strategic Approaches to the Enantioselective Synthesis of this compound

The primary challenge in the synthesis of this compound lies in the stereocontrolled introduction of the amino group at the α-carbon. Several robust strategies have emerged to address this, each with its own set of advantages and considerations. This guide will focus on three prominent and field-proven methodologies:

-

Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent: The Schöllkopf bis-lactim ether method stands as a classic and reliable approach for the asymmetric synthesis of α-amino acids.

-

Catalytic Asymmetric Phase-Transfer Alkylation: A highly efficient and scalable method that utilizes a chiral catalyst to control the stereochemical outcome of the alkylation of a glycine Schiff base.

-

Enzymatic Reductive Amination: A biocatalytic approach that leverages the high enantioselectivity of enzymes to convert a prochiral α-keto acid into the desired (S)-amino acid.

A critical precursor for the first two methods is an electrophile capable of introducing the 3-biphenylmethyl group. A common and effective choice is 3-bromomethylbiphenyl .

Synthesis of the Key Precursor: 3-Bromomethylbiphenyl

The synthesis of 3-bromomethylbiphenyl is typically achieved through the radical bromination of 3-methylbiphenyl. This reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and employs a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 3-Bromomethylbiphenyl

-

To a solution of 3-methylbiphenyl (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of a radical initiator, for example, AIBN or benzoyl peroxide.

-

Irradiate the reaction mixture with a light source (e.g., a sunlamp) or heat to reflux to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3-bromomethylbiphenyl.

Methodology 1: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a cornerstone of asymmetric amino acid synthesis, relying on the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically (R)-valine.[1] The steric hindrance provided by the isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face and thus establishing the desired stereochemistry.

Workflow for the Schöllkopf Synthesis of this compound

Sources

A Technical Guide to (S)-2-Amino-3-biphenyl-3-yl-propionic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutic agents increasingly rely on the incorporation of non-proteinogenic, or "unnatural," amino acids. These custom-designed building blocks offer a powerful strategy to modulate the pharmacological properties of peptides and small molecules, enhancing their stability, potency, and target specificity. Among these, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, a derivative of L-alanine featuring a bulky and lipophilic biphenyl moiety, has emerged as a valuable tool for researchers and drug development professionals.

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and potential applications of this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a molecular scaffold in the pursuit of next-generation therapeutics.

Compound Identification and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in experimental settings. This section details the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identity

-

Systematic Name: (2S)-2-Amino-3-(3-phenylphenyl)propanoic acid[1][2]

-

Common Synonyms: L-2-Amino-3-biphenyl-3-yl-propionic acid, (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid[2]

-

CAS Number: 164172-96-7[2]

-

Molecular Formula: C₁₅H₁₅NO₂

-

Molecular Weight: 241.29 g/mol [2]

The structure, depicted below, features a chiral center at the alpha-carbon in the (S)-configuration, analogous to natural L-amino acids. The defining characteristic is the biphenyl group attached at the meta position of the phenyl ring of phenylalanine.

Table 1: Summary of Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | PubChem[1] |

| CAS Number | 164172-96-7 | ChemicalBook[2] |

| ChEMBL ID | CHEMBL58129 | PubChem[1] |

| Molecular Formula | C₁₅H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 241.29 g/mol | ChemicalBook[2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CN | PubChem[1] |

| InChI Key | XXPHIHDDXCFWMS-AWEZNQCLSA-N | PubChem[1] |

Physicochemical Data

Experimental data for the 3-biphenyl isomer is not widely published. The following table includes predicted values and experimental data for the closely related 4-biphenyl isomer to provide a reasonable estimation of its properties.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 247-251 °C | Experimental value for the 4-biphenyl isomer.[3] |

| Boiling Point | 428.6 ± 40.0 °C | Predicted value for the 4-biphenyl isomer.[3] |

| Density | 1.190 ± 0.06 g/cm³ | Predicted value for the 4-biphenyl isomer.[3] |

| Water Solubility | Low (predicted) | Expected due to the large hydrophobic biphenyl group. |

| Solubility | DMSO | Poor solubility noted for the 4-biphenyl isomer.[3] |

| logP (Octanol/Water) | 0.1 | Computed by XLogP3.[1] |

| pKa (Acidic) | ~2-3 (predicted) | Typical for the carboxylic acid group of an amino acid. |

| pKa (Basic) | ~9-10 (predicted) | Typical for the alpha-amino group of an amino acid. |

The introduction of the biphenyl moiety significantly increases the hydrophobicity compared to natural phenylalanine. This property is pivotal in its application, as it can enhance interactions with hydrophobic pockets in target proteins.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure unnatural amino acids like this compound is a non-trivial challenge. Success hinges on a robust synthetic strategy that allows for the construction of the carbon skeleton and precise control of the stereochemistry at the alpha-carbon.

Retrosynthetic Strategy

A common and effective approach for synthesizing biphenylalanine derivatives involves a multi-step sequence that can be adapted for industrial-scale production. A logical retrosynthetic analysis is illustrated below.

Caption: Retrosynthetic analysis for this compound.

This strategy highlights key transformations: a condensation reaction to form the carbon backbone, reduction of a nitro group to an amine, and a crucial enzymatic resolution step to isolate the desired (S)-enantiomer, followed by a Suzuki coupling to install the second phenyl ring.

Exemplary Synthesis Protocol

The following protocol is a representative, multi-step synthesis adapted from methodologies described for related biphenylalanine derivatives.[3]

Step 1: Condensation to form the Nitroalkene

-

To a solution of 3-biphenylcarboxaldehyde and methyl nitroacetate in an appropriate solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture, wash with aqueous acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroalkene.

Step 2: Reduction of the Nitroalkene

-

Dissolve the crude nitroalkene in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

-

After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst.

-

Concentrate the filtrate to obtain the racemic amino acid ester.

Step 3: Protection and Hydrolysis

-

Protect the amino group of the racemic amino acid ester with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)₂O.

-

Hydrolyze the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield the racemic N-Boc-2-amino-3-biphenyl-3-yl-propionic acid.

Step 4: Enzymatic Resolution

-

This is a critical step for isolating the desired (S)-enantiomer. It leverages the stereoselectivity of enzymes.

-

Immobilized α-chymotrypsin or a suitable lipase can be used for the kinetic resolution of the racemic N-protected amino acid or its ester.[1][2]

-

The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester to the L-acid), allowing for the separation of the two forms based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions).

-

Careful pH control and monitoring are essential for optimal enzyme activity and resolution efficiency.

Step 5: Deprotection

-

Remove the N-Boc protecting group from the resolved (S)-enantiomer using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

After deprotection, carefully neutralize the reaction and purify the final product, this compound, typically by recrystallization or chromatography.

Caption: General workflow for the synthesis of the target amino acid.

Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods is employed. While experimental spectra for the specific 3-biphenyl isomer are scarce in the literature, the following table outlines the expected characteristic signals based on its structure and data from related compounds.

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (Biphenyl): Complex multiplets between δ 7.2-7.8 ppm. - α-Proton (CH): A multiplet around δ 3.5-4.5 ppm. - β-Protons (CH₂): Diastereotopic protons appearing as a multiplet around δ 2.8-3.3 ppm. - Amine (NH₂) & Carboxyl (OH): Broad signals, position dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal between δ 170-180 ppm. - Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. - α-Carbon: Signal around δ 55-60 ppm. - β-Carbon: Signal around δ 35-40 ppm. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 242.12. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.[4] - N-H Stretch (Amine): Medium bands around 3000-3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp peak around 1700-1725 cm⁻¹.[4] - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry, primarily through its incorporation into peptides and peptidomimetics.

Modulating Peptide Conformation and Properties

The introduction of the bulky, hydrophobic biphenyl side chain can profoundly influence the properties of a peptide:

-

Enhanced Stability: The steric bulk can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.

-

Increased Lipophilicity: The biphenyl group can improve membrane permeability and facilitate oral absorption, key challenges in peptide drug development.

-

Conformational Constraint: The side chain can induce specific secondary structures, such as β-turns or helical motifs, which can be critical for binding to a biological target.

Probing and Inhibiting Enzyme Active Sites

Many enzymes possess hydrophobic pockets in their active sites that accommodate the side chains of natural amino acids like phenylalanine or tryptophan. This compound can serve as a powerful tool to probe these pockets.

-

Enzyme Inhibition: By designing peptides or small molecules that incorporate this amino acid, it is possible to create potent inhibitors that occupy these hydrophobic regions with high affinity. This is a common strategy in the development of inhibitors for proteases, kinases, and other enzymes implicated in disease. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.

Caption: Logical relationship of the biphenyl side chain binding to a target.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a sophisticated and versatile building block for advanced chemical synthesis. Its defining biphenyl moiety provides a unique combination of steric bulk and hydrophobicity, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the synthesis of this chiral compound requires a carefully controlled multi-step process, its utility in constraining peptide conformations and targeting hydrophobic enzyme pockets underscores its significant value in modern drug discovery and development. As the demand for more stable and potent therapeutics continues to grow, the strategic application of such unnatural amino acids will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

-

PubChem. This compound. [Online] Available at: [Link]

- Patents, Google. CN104725279A - Preparation method of N-Boc-biphenyl alanine derivative.

-

Taylor & Francis Online. Resolution of (D, L)-Phenylalanine in Biphasic System by α-Chymotrypsin Immobilized on Superparamagnetic Nanogels. [Online] Available at: [Link]

-

Taylor & Francis Online. Resolution of (D, L)-Phenylalanine in Biphasic System by α-Chymotrypsin Immobilized. [Online] Available at: [Link]

-

Pharmacognosy Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Online] Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Online] Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN104725279A - Preparation method of N-Boc-biphenyl alanine derivative - Google Patents [patents.google.com]

- 4. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-biphenyl-3-yl-propionic acid

Abstract

(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development as a chiral building block for synthesizing novel therapeutic agents. Its biphenyl moiety allows for diverse structural modifications and interactions with biological targets. A thorough understanding of its structural and stereochemical properties is paramount, necessitating a comprehensive spectroscopic characterization. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It further outlines validated, step-by-step protocols for acquiring this data, ensuring reproducibility and accuracy for researchers in the field.

Introduction: The Structural Rationale

The spectroscopic signature of any molecule is a direct fingerprint of its electronic and vibrational states, dictated by its unique arrangement of atoms and functional groups. In the case of this compound, our analysis must consider the interplay between four key structural features:

-

The Chiral Center (C2): The stereogenic carbon bearing the amino and carboxyl groups is central to the molecule's biological activity. Its environment will be a key focus in NMR spectroscopy.

-

The Amino Acid Backbone: The classic zwitterionic character of the amino (-NH2) and carboxylic acid (-COOH) groups will produce defining signals in both IR and NMR spectroscopy.

-

The Methylene Bridge (C3): This CH₂ group acts as a flexible linker, and its protons are diastereotopic, meaning they are chemically non-equivalent due to the adjacent chiral center. This non-equivalence is a critical feature to resolve in ¹H NMR.

-

The Biphenyl Moiety: The two phenyl rings introduce a complex aromatic region in the NMR spectra and characteristic C=C stretching vibrations in the IR spectrum. The substitution at the 3-position of the proximal ring breaks its symmetry, leading to a more complex splitting pattern than in unsubstituted biphenyl.

This guide will first predict the expected spectroscopic data based on these principles and then provide robust methodologies for empirical verification.

Predicted Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is typically acquired in a solvent like DMSO-d₆ or D₂O. In DMSO-d₆, the acidic and amine protons are observable.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights ~12.5 - 13.5 broad singlet 1H COOH The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal. Its presence is a key confirmation of the acid functionality. ~8.0 - 8.5 broad singlet 2H NH₂ The amine protons are also exchangeable. In a zwitterionic state, this might appear as -NH₃⁺ and shift further downfield. ~7.65 - 7.75 multiplet 4H Biphenyl H2', H6', H4 These protons are on the periphery of the biphenyl system and are expected to be the most deshielded of the aromatic protons. ~7.30 - 7.50 multiplet 5H Biphenyl H3', H4', H5', H2, H5, H6 This region represents the remaining protons of the biphenyl system, leading to a complex, overlapping multiplet. 2D NMR techniques like COSY and HSQC are essential for definitive assignment. ~4.0 - 4.2 doublet of doublets (dd) 1H α-H (C2-H) This proton is coupled to the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets. Its position is characteristic for α-protons in amino acids. | ~3.1 - 3.3 | multiplet | 2H | β-H (C3-H₂) | These two protons are diastereotopic. They will appear as two separate signals, each likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the α-H. This complex pattern is a hallmark of chirality at the adjacent carbon. |

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights ~172 - 175 C=O (C1) The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. ~138 - 142 Biphenyl C1', C3 These are the quaternary carbons involved in the phenyl-phenyl linkage and the linkage to the alanine backbone. Their chemical shifts are influenced by substitution. ~126 - 130 Biphenyl Aromatic CH This range contains the signals for the nine protonated aromatic carbons. Due to slight differences in their electronic environments, multiple distinct signals are expected. ~55 - 58 α-C (C2) The carbon attached to the electron-withdrawing amino and carboxyl groups appears in this typical range for α-carbons of amino acids. | ~38 - 42 | β-C (C3) | The methylene bridge carbon is shielded relative to the α-carbon and appears in this aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups. For an amino acid, the spectrum is dominated by the vibrations of the zwitterionic backbone.

Predicted IR Absorption Bands (ATR)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Significance |

|---|---|---|---|

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer or zwitterion. |

| 3000 - 3100 (medium) | C-H stretch (aromatic) | Biphenyl C-H | These sharp peaks appear just above 3000 cm⁻¹ and confirm the presence of the aromatic system. |

| 2850 - 2960 (weak) | C-H stretch (aliphatic) | Methylene C-H | These signals correspond to the symmetric and asymmetric stretching of the C3-H₂ group. |

| ~1700 - 1730 (strong) | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp peak indicating the carbonyl group. Its exact position can confirm whether the molecule is in its zwitterionic or neutral form. |

| ~1550 - 1640 (strong) | N-H bend / C=O stretch (asymmetric) | Amine (-NH₂ or NH₃⁺) / Carboxylate (-COO⁻) | In the zwitterionic form, this region shows strong absorption from the NH₃⁺ bending and the asymmetric stretch of the carboxylate anion. |

| ~1580, ~1480, ~1450 (medium) | C=C stretch | Aromatic Ring | These "skeletal" vibrations are characteristic of the phenyl rings in the biphenyl moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Weight: C₁₅H₁₅NO₂

-

Monoisotopic Mass: 241.1103 g/mol

-

Expected Ionization (ESI+): The most likely observed ion in positive mode Electrospray Ionization would be the protonated molecule [M+H]⁺.

-

m/z (M+H)⁺ = 242.1181

-

-

Predicted Fragmentation Pattern: In tandem MS (MS/MS), the [M+H]⁺ ion would likely undergo characteristic fragmentation, providing structural proof.

-

Loss of Formic Acid (HCOOH, 46.02 Da): A common fragmentation for amino acids, resulting in an ion at m/z ~196.09 .

-

Loss of the Carboxyl Group (-COOH, 45.01 Da): Cleavage of the C-C bond next to the acid, yielding an ion at m/z ~197.10 .

-

Cleavage of the Cα-Cβ bond: This would lead to the formation of the stable biphenylmethyl cation at m/z ~167.08 . This is a highly indicative fragment for this structure.

-

Standard Operating Protocols for Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following validated protocols should be employed. These workflows are designed to be self-validating by incorporating necessary system checks and calibrations.

Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol: FTIR Analysis

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid method requiring minimal sample preparation.

Caption: Standard procedure for acquiring an FTIR spectrum using an ATR accessory.

Protocol: LC-MS Analysis

This protocol describes the analysis using Liquid Chromatography coupled with Mass Spectrometry for accurate mass determination and purity analysis.

Caption: Workflow for LC-MS analysis from sample preparation to data interpretation.

Conclusion

The structural elucidation of this compound is unequivocally achievable through a multi-spectroscopic approach. This guide provides a robust framework for researchers by predicting the characteristic NMR, IR, and MS signatures based on established chemical principles. The provided protocols offer a standardized methodology to obtain high-fidelity data, ensuring that experimental results can be confidently interpreted and validated. Adherence to these guidelines will empower drug development professionals to confirm the identity, purity, and structure of this valuable chiral building block, accelerating the pace of research and discovery.

References

This section would be populated with citations to general spectroscopy textbooks and any literature sources used for analogous compound data if this were a full publication. For the purpose of this guide, the principles are drawn from foundational knowledge in the field of analytical chemistry.

A Technical Guide to (S)-2-Amino-3-(biphenyl-3-yl)propionic acid: Synthesis, Structural Significance, and Biological Evaluation

Executive Summary: (S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a non-standard, chiral amino acid of significant pharmaceutical interest. Its primary importance lies not in its intrinsic biological activity, but in its role as a pivotal, stereospecific intermediate in the synthesis of Valsartan, a widely prescribed Angiotensin II Receptor Blocker (ARB). This guide provides an in-depth analysis of its synthesis, the critical nature of its stereochemistry, and a framework for evaluating its biological activity, contextualized by its function as a precursor to a potent antihypertensive agent.

Introduction: The Architectural Foundation for a Blockbuster Drug

(S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a synthetic amino acid derivative whose molecular architecture is fundamental to the therapeutic efficacy of Valsartan.[1] Valsartan is a member of the 'sartan' class of drugs that selectively antagonize the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin System (RAS), which governs blood pressure and fluid balance.[2][3] The precise three-dimensional arrangement of the (S)-amino acid and the biphenyl moiety is a prerequisite for the final drug's ability to dock effectively into the AT1 receptor, thereby blocking the hypertensive effects of Angiotensin II.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of this intermediate are crucial for its synthesis, purification, and handling.

Table 1: Physicochemical Properties of (S)-2-Amino-3-(biphenyl-3-yl)propionic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ | [4] |

| Molecular Weight | 241.28 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | [4] |

| Appearance | White to off-white solid | Vendor Data |

| Chirality | (S)-enantiomer |[4] |

The Renin-Angiotensin System (RAS) Context

The RAS is a critical hormonal cascade that regulates cardiovascular homeostasis.[2] The enzyme renin cleaves angiotensinogen to angiotensin I, which is then converted by Angiotensin-Converting Enzyme (ACE) to Angiotensin II (Ang II).[3] Ang II, the primary bioactive peptide of the RAS, exerts potent vasoconstrictive effects and stimulates aldosterone secretion by binding to the AT1 receptor.[5][6] ARBs like Valsartan competitively block this binding, leading to vasodilation and a reduction in blood pressure.[3] The structural integrity of the (S)-2-Amino-3-(biphenyl-3-yl)propionic acid backbone is essential for orienting the subsequent chemical additions that create the final pharmacophore responsible for this antagonism.[7]

Caption: The Renin-Angiotensin System (RAS) and the site of action for Valsartan.

Synthesis and Stereochemical Control

The synthesis of (S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a significant challenge in medicinal chemistry, requiring precise control over the formation of the biphenyl structure and, most critically, the stereocenter. Numerous synthetic routes have been developed, often involving key steps like Suzuki or Negishi cross-coupling to form the aryl-aryl bond.[7][8]

Representative Synthetic Pathway

A common industrial approach involves the N-alkylation of an L-valine ester with a brominated biphenyl precursor. This strategy leverages the readily available chiral pool of L-valine to introduce the desired (S)-stereochemistry.

Caption: Generalized workflow for the synthesis of the Valsartan intermediate.

Experimental Protocol: N-Alkylation of L-Valine Methyl Ester

This protocol outlines a key condensation step adapted from published patent literature.[9]

-

Reagents & Setup:

-

L-Valine methyl ester hydrochloride

-

2-cyano-4'-bromomethyl biphenyl

-

Organic Solvent (e.g., Tetrahydrofuran)

-

Base (e.g., Sodium Bicarbonate or Triethylamine)

-

Reaction vessel under an inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Suspend L-Valine methyl ester hydrochloride and the base in the organic solvent at room temperature.

-

Add a solution of 2-cyano-4'-bromomethyl biphenyl dropwise to the suspension.

-

Heat the reaction mixture to reflux (typically 75-85 °C) for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting materials.[9]

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: extract the product into an organic layer (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting intermediate, N-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-L-valine methyl ester, via column chromatography or crystallization.

-

Causality: The use of L-valine methyl ester provides the chiral scaffold. The condensation reaction forms the crucial C-N bond. Subsequent steps (not detailed here), including acylation and tetrazole formation, build upon this core structure to yield Valsartan.[10] The final hydrolysis step removes the ester protecting group to yield the carboxylic acid of the final drug.[11]

Biological Activity Profile: A Case for "Active Inactivity"

Extensive literature review reveals a conspicuous absence of data on the intrinsic biological activity of (S)-2-Amino-3-(biphenyl-3-yl)propionic acid. This is not an oversight but rather a testament to its design and function.

The Inert Scaffold Hypothesis

The primary role of this molecule is to serve as a structurally rigid, chiral scaffold. Its "biological activity" is therefore passive; it is designed to be pharmacologically inert at the primary target (AT1 receptor) and other off-targets. This is a critical safety and quality attribute for an advanced intermediate. Any significant biological activity could lead to:

-

Unwanted side effects from the intermediate if present as an impurity in the final drug product.

-

Complications in the manufacturing process due to unforeseen biological interactions.

Framework for Biological Evaluation: A Self-Validating System

To validate the hypothesis of pharmacological inertness, a series of standard assays should be performed. The primary test would be a competitive radioligand binding assay against the AT1 receptor.

Table 2: Proposed Assays for Biological Characterization

| Assay Type | Purpose | Expected Outcome |

|---|---|---|

| AT1 Receptor Binding Assay | To determine the binding affinity (Ki) for the intended target of Valsartan. | No significant displacement of radioligand; high Ki or IC₅₀ value. |

| General GPCR Panel Screen | To assess for off-target binding against a broad range of common receptors. | No significant activity at physiologically relevant concentrations. |

| In Vitro Cytotoxicity Assay | To evaluate general cellular toxicity (e.g., using an MTT assay). | Low to no cytotoxicity at concentrations exceeding potential impurity levels. |

Experimental Protocol: AT1 Receptor Competitive Binding Assay

This protocol provides a framework for testing the binding affinity of the intermediate at the AT1 receptor, a method crucial for characterizing ARBs.[12]

-

Materials:

-

Membrane preparation from cells expressing the human AT1 receptor (e.g., rat liver membranes).[12]

-

Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[12]

-

Assay Buffer: Tris-based buffer with MgCl₂, BSA, and protease inhibitors.

-

Test Compound: (S)-2-Amino-3-(biphenyl-3-yl)propionic acid, serially diluted.

-

Positive Control: Unlabeled Angiotensin II or Valsartan.

-

Non-specific binding (NSB) control: High concentration of unlabeled Angiotensin II.

-

Glass fiber filter mats and a cell harvester/vacuum manifold.[13]

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), NSB control, or varying concentrations of the test compound/positive control.

-

Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Dry the filter mats and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]

-

Trustworthiness: This assay directly measures the interaction between the test compound and the target receptor. The inclusion of positive and NSB controls ensures the validity of the results. An IC₅₀ value in the high micromolar or millimolar range would scientifically confirm the compound's lack of significant affinity for the AT1 receptor, supporting its role as an inert intermediate.

Conclusion and Future Perspectives

(S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a quintessential example of a molecule whose value is defined by its structure rather than its direct biological function. Its synthesis, which requires meticulous control of stereochemistry, provides the foundation for Valsartan, a drug that has had a profound impact on the management of hypertension.[1][14] While the compound itself is designed for pharmacological inertness, the protocols and logical framework presented here provide a robust system for validating this critical attribute.

Future research may explore this chiral biphenyl-amino acid scaffold for the development of other classes of drugs where this specific three-dimensional orientation could be advantageous. However, its primary legacy remains its indispensable role in the creation of a life-saving cardiovascular therapeutic.

References

- R&D Systems. (n.d.). Renin - Angiotensin Pathways.

- Wikipedia. (2024). Renin–angiotensin system.

- PharmGKB. (n.d.). Agents Acting on the Renin-Angiotensin System Pathway, Pharmacodynamics.

- Santos, R. A. S., et al. (2018). The renin-angiotensin system: going beyond the classical paradigms.

- QIAGEN. (n.d.). Renin-Angiotensin Signaling.

- ResearchGate. (2020). Synthesis of Valsartan as drug for the treatment of hypertension.

- Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell.

- National Center for Biotechnology Information. (n.d.). Valsartan. PubChem Compound Database.

- Beilstein Journals. (2012). A short and efficient synthesis of valsartan via a Negishi reaction.

- DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube.

- ChemicalBook. (n.d.). Valsartan synthesis.

- Penikelapati, H., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Liu, W., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports.

- Humana Press. (2017). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding.

- National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem Compound Database.

- Google Patents. (2020).

- Google Patents. (2011).

- National Center for Biotechnology Information. (2014).

- Li, Y., et al. (2017). Nitric oxide synthesis-promoting effects of valsartan in human umbilical vein endothelial cells via the Akt/adenosine monophosphate-activated protein kinase/endothelial nitric oxide synthase pathway. Experimental and Therapeutic Medicine.

- National Center for Biotechnology Information. (2016). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)

- Global Substance Registration System. (n.d.). N-(4-((METHYLAMINO)SULFONYL)PHENYL)ACETAMIDE.

- American Chemical Society. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.

- MedKoo Biosciences. (n.d.). Valsartan Synthetic Routes.

- ResearchGate. (2011). Bioavailability file: Valsartan.

- ResearchGate. (2019).

- Merck. (n.d.).

- MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- National Center for Biotechnology Information. (2017). Conformational Profiling of the AT1 Angiotensin II Receptor Reflects Biased Agonism, G Protein Coupling, and Cellular Context.

- National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- TargetMol. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid.

Sources

- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. CN111393327A - Preparation method of valsartan intermediate - Google Patents [patents.google.com]

- 10. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 11. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of (S)-2-Amino-3-biphenyl-3-yl-propionic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of (S)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-canonical amino acid with potential applications in drug discovery and development. As solubility is a critical determinant of a compound's downstream developability, influencing everything from in vitro assay reliability to in vivo bioavailability, a thorough understanding is paramount. This document outlines the foundational physicochemical principles, details robust experimental protocols for kinetic and thermodynamic solubility determination, and provides insights into data interpretation. The methodologies described herein are designed to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to systematically evaluate this compound and other novel chemical entities.

Introduction and Physicochemical Foundation

This compound is an amino acid derivative featuring a bulky, lipophilic biphenyl moiety. This structural combination presents a unique challenge for aqueous solubility. The molecule possesses both an acidic carboxylic acid group and a basic amine group, making it zwitterionic. Its solubility is therefore expected to be highly dependent on pH.[1][2] Understanding the interplay between the compound's intrinsic properties and the solution environment is the first step in building a comprehensive solubility profile.

Core Physicochemical Properties

A precise characterization begins with defining the molecule's fundamental properties. While extensive experimental data for this specific molecule is not publicly available, reliable in silico predictions can provide a strong starting point for experimental design.

| Property | Predicted Value / Structure | Source / Method | Significance for Solubility |

| Molecular Structure | C15H15NO2 | PubChem | The biphenyl group increases lipophilicity, while the amino and carboxylic acid groups provide ionizable handles for pH-dependent solubility.[3] |

| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | Lexichem TK 2.7.0 | Provides unambiguous chemical identification.[4] |

| Molecular Weight | 241.28 g/mol | PubChem | Influences molar concentration calculations.[4] |

| XLogP3 | 0.1 | PubChem | Indicates relatively low lipophilicity, suggesting that the ionizable groups have a strong influence.[4] |

| Predicted pKa (Acidic) | ~2.0 - 2.5 | Analogous Structures | The carboxylic acid is expected to have a pKa typical of alpha-amino acids. |

| Predicted pKa (Basic) | ~9.0 - 9.5 | Analogous Structures | The primary amine is expected to have a pKa typical of alpha-amino acids. |

Note: pKa values are estimations based on typical ranges for alpha-amino acids and should be experimentally verified.

The zwitterionic nature of this compound means its net charge changes with pH. At low pH, the amine is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. At high pH, the amine is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-), resulting in a net negative charge. Near its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, which is typically the point of minimum aqueous solubility.

Strategic Approach to Solubility Profiling

A multi-faceted approach is required to build a complete solubility picture, distinguishing between early-stage screening data and late-stage definitive measurements. The two primary types of solubility are Kinetic and Thermodynamic.[5][6]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a cosolvent (typically DMSO).[5][7] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[5][8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where excess solid material is equilibrated with a solvent over an extended period.[6][9] This is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[5][8]

The following diagram illustrates a typical workflow for comprehensive solubility characterization.

Caption: Workflow for Solubility Characterization.

Experimental Methodologies

Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility across a physiologically relevant pH range, which is critical for predicting oral absorption.[6][10]

Objective: To measure the thermodynamic solubility of this compound in buffers from pH 1.2 to 7.4 at 37 °C.

Materials:

-

This compound (crystalline solid)

-

Buffer solutions (e.g., HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, 7.4)

-

Calibrated pH meter

-

Incubator shaker set to 37 °C

-

0.45 µm syringe filters (e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Buffer Preparation: Prepare aqueous buffers covering the pH range of 1.2–6.8.[10] Adjust the final pH at 37 °C.[10]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid residue remains after equilibration.

-

Equilibration: Seal the vials and place them in an incubator shaker at 37 °C. Shake for at least 24-48 hours to ensure equilibrium is reached.[5]

-

pH Verification: After equilibration, re-measure the pH of the suspension. If it has deviated significantly, the data point may need to be repeated with a stronger buffer.[10]

-

Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[11][12]

Protocol: Solubility in Biorelevant Media

To better forecast in vivo performance, solubility should be assessed in media that simulate gastrointestinal fluids.[13][14] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used.[15][16]

Objective: To determine the thermodynamic solubility in FaSSIF (pH 6.5) and FeSSIF (pH 5.0).

Procedure:

-

Follow the same shake-flask protocol as described in Section 3.1, but replace the simple aqueous buffers with prepared FaSSIF and FeSSIF media.[16]

-

Causality: These media contain bile salts and phospholipids (lecithin), which can form micelles and enhance the solubility of lipophilic compounds, providing a more accurate prediction of behavior in the human intestine.[13][17]

Data Analysis and Interpretation

pH-Solubility Profile and the Henderson-Hasselbalch Equation

The measured solubility data should be plotted as log(Solubility) vs. pH. For a zwitterionic compound like the topic molecule, the profile will typically be U-shaped, with the lowest solubility at the isoelectric point (pI). The relationship between pH, pKa, and the concentration of ionized and unionized species, which governs solubility, is described by the Henderson-Hasselbalch equation.[18][19][20]

Caption: Relationship between pH, Ionization, and Solubility.

Data Presentation

Organizing the results into a clear table is essential for interpretation and comparison.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Comments |

| HCl Buffer | 1.2 | 37 | Hypothetical Data | Hypothetical Data | Simulates fasted stomach conditions.[13] |

| Acetate Buffer | 4.5 | 37 | Hypothetical Data | Hypothetical Data | Simulates upper small intestine.[13] |

| Phosphate Buffer | 6.8 | 37 | Hypothetical Data | Hypothetical Data | Simulates mid-small intestine.[13] |

| FaSSIF | 6.5 | 37 | Hypothetical Data | Hypothetical Data | Simulates fasted intestinal fluid.[15] |

| FeSSIF | 5.0 | 37 | Hypothetical Data | Hypothetical Data | Simulates fed intestinal fluid.[15] |

The Impact of Solid Form

It is critical to recognize that thermodynamic solubility is a property of a specific solid form (e.g., a particular polymorph or solvate).[21] Different crystal forms of the same compound can have different free energies and, consequently, different solubilities.[22][23] Amorphous material, being thermodynamically unstable, will generally exhibit higher apparent solubility than its crystalline counterparts.[24] Therefore, the solid form of the material used in the shake-flask assay must be characterized (e.g., by XRPD) and reported.

Conclusion

Characterizing the solubility profile of this compound is a non-trivial but essential task for any drug development program involving this scaffold. By employing a systematic approach that begins with in silico profiling, progresses through high-throughput kinetic screening, and culminates in definitive thermodynamic solubility measurements under biorelevant conditions, researchers can build a robust data package. This guide provides the strategic framework and detailed protocols necessary to understand the pH-dependent behavior of this zwitterionic compound, interpret the results in a meaningful context, and make informed decisions to advance promising candidates toward the clinic.

References

-

Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

-

Avdeef, A., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]

-

Giron, D. (1995). Relative solubility of different crystal forms as a function of thermodynamic stability. Journal of Thermal Analysis. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal. [Link]

-

Doherty, A. M. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

-

Pharma Lesson. (2024). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

-

Hliebov, O. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

-

ResearchGate. (n.d.). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. ResearchGate. [Link]

-

Pan, L., et al. (2001). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]

-

Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules. [Link]

-

Pandey, P. K. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Shan, N., & Zaworotko, M. J. (2008). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design. [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Li, S., et al. (2016). Crystallization of Amorphous Drugs and Inhibiting Strategies. Current Pharmaceutical Design. [Link]

-

Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaivers. WHO Technical Report Series. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

-

Wikipedia. (n.d.). Biphenyl. Wikipedia. [Link]

-

Slideshare. (n.d.). Ph and solubility profile. Slideshare. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Ph and solubility profile | PPTX [slideshare.net]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inventivapharma.com [inventivapharma.com]

- 9. evotec.com [evotec.com]

- 10. who.int [who.int]

- 11. pharmaguru.co [pharmaguru.co]

- 12. improvedpharma.com [improvedpharma.com]

- 13. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorelevant.com [biorelevant.com]

- 15. pharmalesson.com [pharmalesson.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 21. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. syrris.com [syrris.com]

- 24. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]

An In-Depth Technical Guide to (S)-2-Amino-3-biphenyl-3-yl-propionic Acid Structural Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

This guide provides a comprehensive technical overview of (S)-2-amino-3-biphenyl-3-yl-propionic acid and its structural analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for these non-canonical amino acids, explore their diverse biological activities, and elucidate the key structure-activity relationships that govern their function. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Significance of Biphenylalanine Scaffolds

This compound, a derivative of the amino acid phenylalanine, features a biphenyl moiety in its side chain.[1] This structural feature imparts unique properties, including hydrophobicity and the potential for π-π stacking interactions, which can significantly influence the biological activity of molecules incorporating this scaffold. The biphenyl group is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[2] Its incorporation into an amino acid framework creates a versatile building block for the design of novel peptides, peptidomimetics, and small molecule drugs with a wide range of potential applications, including antimicrobial, enzyme inhibitory, and anticancer activities.[2][3] The exploration of structural analogs of this compound allows for the fine-tuning of its pharmacological properties, leading to the development of more potent and selective therapeutic candidates.

Synthetic Strategies for Biphenylalanine Analogs

The synthesis of this compound and its analogs relies heavily on modern organic chemistry techniques, particularly those that enable the stereocontrolled formation of the amino acid backbone and the construction of the biphenyl system.

Asymmetric Synthesis of the Amino Acid Core

The enantiomerically pure (S)-configuration of the amino acid is crucial for its biological activity. Several methods for the asymmetric synthesis of unnatural amino acids can be employed.[4][5] One common approach involves the alkylation of a chiral glycine enolate equivalent. Alternatively, methods like the asymmetric hydrogenation of a dehydroamino acid precursor can be utilized to establish the desired stereocenter.

Construction of the Biphenyl Moiety: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl compounds and is widely applicable to the preparation of biphenylalanine analogs.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[7][8][9]

Key Advantages of the Suzuki-Miyaura Coupling:

-

Mild Reaction Conditions: The reaction is typically performed under relatively mild conditions, which helps to preserve sensitive functional groups present in the amino acid precursor.

-

Functional Group Tolerance: It is compatible with a wide range of functional groups, a critical feature when working with complex molecules.

-

Commercial Availability of Reagents: A vast array of boronic acids and organohalides are commercially available, allowing for the synthesis of a diverse library of biphenylalanine analogs.

Below is a general workflow for the synthesis of a substituted biphenylalanine analog using a Suzuki-Miyaura coupling strategy.

Caption: Synthetic workflow for biphenylalanine analogs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biphenylalanine Synthesis [7][9]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a protected (S)-2-amino-3-(4-bromophenyl)propionic acid with a generic arylboronic acid.

Materials:

-

N-Boc-(S)-2-amino-3-(4-bromophenyl)propionic acid methyl ester (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried Schlenk flask, combine N-Boc-(S)-2-amino-3-(4-bromophenyl)propionic acid methyl ester, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected biphenylalanine analog.

-

Subsequent deprotection of the Boc and ester groups will yield the final product.

Alternative Synthetic Routes: The Heck Reaction

The Heck reaction provides an alternative palladium-catalyzed method for C-C bond formation, coupling an unsaturated halide with an alkene.[10][11][12] While less common than the Suzuki coupling for biphenyl synthesis, it can be a valuable tool in certain synthetic strategies, particularly for creating more complex, substituted analogs.

Biological Activities of Biphenylalanine Analogs

Structural analogs of this compound have shown promise in a variety of therapeutic areas. The biphenyl moiety can interact with biological targets through hydrophobic and aromatic interactions, leading to potent and selective inhibition of enzymes or modulation of receptor activity.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of biphenyl derivatives.[2][3][13] The incorporation of a biphenylalanine scaffold into small molecules can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [14][15]

This protocol outlines a standard broth microdilution method to determine the MIC of a synthesized biphenylalanine analog against a bacterial strain.

Materials:

-

Synthesized biphenylalanine analog

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the biphenylalanine analog in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

-

Add the bacterial suspension to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Antibacterial Activity of Selected Biphenyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Biphenyl Derivative 1 | Staphylococcus aureus | 12.5 | [3] |

| Biphenyl Derivative 2 | Escherichia coli | 25 | [3] |

| Biphenyl Derivative 3 | Pseudomonas aeruginosa | 50 | [13] |

| Biphenyl Derivative 4 | Bacillus subtilis | 6.25 | [2] |

Enzyme Inhibition

The biphenyl scaffold is present in numerous enzyme inhibitors.[16][17] Analogs of this compound can be designed to target specific enzymes, such as kinases, proteases, or sulfatases, by tailoring the substitution pattern on the biphenyl rings and modifying the amino acid backbone.[17][18]

Experimental Protocol: In Vitro Kinase Inhibition Assay [19][20][21][22][23]

This is a general protocol for assessing the inhibitory activity of a biphenylalanine analog against a target kinase.

Materials:

-

Synthesized biphenylalanine analog

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the biphenylalanine analog in the kinase assay buffer.

-

In a microplate, add the kinase, its substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a predetermined time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caption: Competitive inhibition of a kinase by a biphenylalanine analog.

Table 2: Enzyme Inhibitory Activity of Selected Biphenyl-based Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Biphenyl-based Pyrazole | COX-2 | 0.0000283 | [16] |

| Biphenyl Ether Derivative | Sulfatase-2 | ~50% inhibition at 1 mM | [17] |

| Biphenylglyoxamide | Bacterial Topoisomerase | - | [24] |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the biphenylalanine analogs and their biological activity is crucial for rational drug design. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its potency and selectivity.

Key Structural Modifications and their Potential Impact:

-

Substitution on the Biphenyl Rings: The position, number, and nature of substituents on the biphenyl rings can dramatically affect activity. Electron-donating or electron-withdrawing groups, as well as hydrophobic or hydrophilic moieties, can influence binding affinity and pharmacokinetic properties.

-

Linker between the Phenyl Rings: Replacing the direct C-C bond of the biphenyl system with a flexible linker, such as an ether or an amide, can alter the conformational freedom of the molecule and its ability to fit into a binding pocket.

-

Modifications to the Amino Acid Backbone: Changes to the amino or carboxylic acid groups, or the introduction of additional functional groups on the α- or β-carbons, can impact the molecule's interaction with its target and its overall physicochemical properties.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with diverse biological activities. The synthetic methodologies, particularly the robust and versatile Suzuki-Miyaura cross-coupling reaction, allow for the creation of extensive libraries of these non-canonical amino acids for biological screening. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the use of computational modeling to guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties. This in-depth guide provides a solid foundation for researchers to embark on or advance their work in this exciting field of medicinal chemistry.

References

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(18), 5903. [Link]

-

Synthesis and antibacterial activity of some biphenyl derivatives. (2011). International Journal of ChemTech Research, 3(4), 1782-1786. [Link]

-

Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

-

Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4049-4061. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2023). Amino Acids, 55(5), 627-657. [Link]

-

Fluorescent Peptide Assays For Protein Kinases. (2010). Current Protocols in Chemical Biology, 2(3), 133-146. [Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2021). European Journal of Medicinal Chemistry, 224, 113702. [Link]

-

Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2022). Molecules, 27(19), 6265. [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). International Journal of Molecular Sciences, 24(22), 16405. [Link]

-

Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. (1983). Biochemistry, 22(24), 5687-5692. [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

MICROBIOLOGICAL METHODS FOR THE DETERMINATION OF AMINO ACIDS. (1943). Journal of Biological Chemistry, 147(3), 685-695. [Link]

-

Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. Retrieved January 12, 2026, from [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00625-18. [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved January 12, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved January 12, 2026, from [Link]

-

Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. (2022). PLoS One, 17(11), e0277443. [Link]

-

Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (2016). Journal of Chemical Education, 93(6), 1102-1107. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction. (1998). Journal of the Chemical Society, Perkin Transactions 1, (21), 3463-3468. [Link]

-

Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2015). International Journal of Pharmaceutical Sciences and Research, 6(1), 265-271. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2018). RSC Advances, 8(52), 29699-29724. [Link]

-

Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (2018). Beilstein Journal of Organic Chemistry, 14, 2198-2205. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2243. [Link]

-

Efficient Synthesis of Pyrenylalanine. (2001). Amino Acids, 21(3), 265-270. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). Angewandte Chemie International Edition, 54(10), 3041-3044. [Link]

-

Alkyne Aminopalladation/Heck and Suzuki Cascades: An Approach to Tetrasubstituted Enamines. (2021). Chemistry, 27(53), 13346-13350. [Link]

-

Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. (2017). European Journal of Medicinal Chemistry, 125, 107-118. [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2023). Nature Communications, 14(1), 1-12. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(4), 332-338. [Link]

-

Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. (2013). MedChemComm, 4(3), 530-536. [Link]

Sources

- 1. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]

- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro kinase assay [protocols.io]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 24. mdpi.com [mdpi.com]